molecular formula C18H25N5O3 B4011655 4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide

4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide

Cat. No.: B4011655
M. Wt: 359.4 g/mol
InChI Key: JHKPETXEKOOCOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,3-triazole ring, and methoxyphenyl groups. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl groups, and the formation of the 1,2,3-triazole ring. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and 1,2,3-triazole rings would likely impart a certain degree of rigidity to the molecule, while the methoxyphenyl groups could contribute to its overall polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of secondary amines, while the 1,2,3-triazole ring might participate in reactions characteristic of heterocycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by its polarity, while its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structural features, it could potentially interact with a variety of biological macromolecules .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this molecule would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it exhibits desirable properties, such as high potency and selectivity towards a particular biological target, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

4-[[4-(methoxymethyl)triazol-1-yl]methyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-25-13-16-12-23(21-20-16)11-14-6-8-22(9-7-14)18(24)19-15-4-3-5-17(10-15)26-2/h3-5,10,12,14H,6-9,11,13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKPETXEKOOCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)CC2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide
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4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide
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4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide
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4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide
Reactant of Route 5
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4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-(3-methoxyphenyl)-1-piperidinecarboxamide

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